molecular formula C14H11F3O2 B8193882 (5-(Trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanol

(5-(Trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanol

Cat. No.: B8193882
M. Wt: 268.23 g/mol
InChI Key: JUXYUJARLFVBCK-UHFFFAOYSA-N
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Description

(5-(Trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure, with a methanol group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol typically involves the introduction of the trifluoromethoxy group onto a biphenyl precursor. One common method involves the reaction of a biphenyl derivative with trifluoromethoxylating reagents under controlled conditions. For example, the use of hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin can yield trifluoromethyl ethers in moderate to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The development of efficient trifluoromethoxylating reagents has facilitated the industrial synthesis of compounds containing the trifluoromethoxy group .

Chemical Reactions Analysis

Types of Reactions

(5-(Trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as sodium methoxide can be employed under appropriate conditions.

Major Products Formed

    Oxidation: The major products include the corresponding aldehyde or carboxylic acid.

    Reduction: The major product is the corresponding hydrocarbon.

    Substitution: The major products depend on the nucleophile used and the reaction conditions.

Scientific Research Applications

(5-(Trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-(Trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its biological activity. The exact molecular pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

[3-phenyl-5-(trifluoromethoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c15-14(16,17)19-13-7-10(9-18)6-12(8-13)11-4-2-1-3-5-11/h1-8,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXYUJARLFVBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)CO)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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